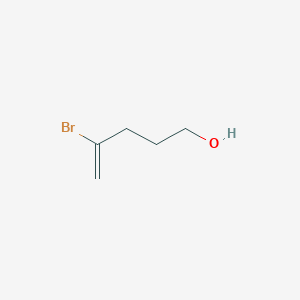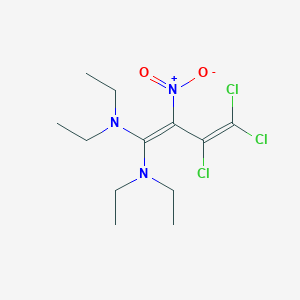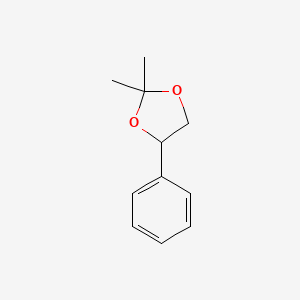
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tetradecanehydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .
科学的研究の応用
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
類似化合物との比較
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and have distinct chemical properties.
Hydrazine derivatives: These compounds result from the reduction of hydrazones and have unique reactivity profiles.
Uniqueness
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is unique due to its specific structure, which combines a quinoline core with a hydrazone linkage and a long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
881664-59-1 |
|---|---|
分子式 |
C24H35N3O2 |
分子量 |
397.6 g/mol |
IUPAC名 |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C24H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(28)27-25-19-21-18-20-15-13-14-16-22(20)26-24(21)29/h13-16,18-19H,2-12,17H2,1H3,(H,26,29)(H,27,28)/b25-19+ |
InChIキー |
RICZNACNIOJNRU-NCELDCMTSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



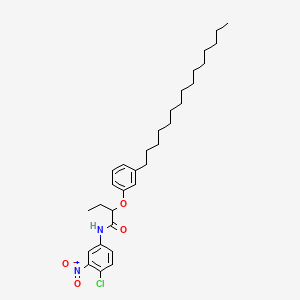
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
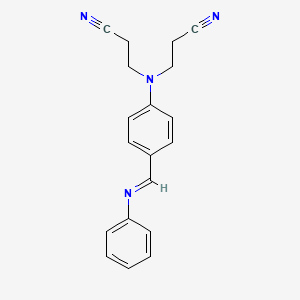
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
